molecular formula C20H22N6O2 B10989878 N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

Cat. No.: B10989878
M. Wt: 378.4 g/mol
InChI Key: CDGDBKFOHXEYRO-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzimidazol-2-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is a synthetic compound featuring a benzimidazole core, a piperazine ring, and an amide functional group. Its molecular formula is C₂₁H₂₂N₆O₂, with a molecular weight of approximately 390.44 g/mol. The amide linkage provides structural rigidity, influencing binding specificity . This compound is of interest in drug discovery due to its hybrid structure, which combines pharmacophores known for diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation .

Properties

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C20H22N6O2/c27-18(24-19-22-16-8-4-5-9-17(16)23-19)14-21-20(28)26-12-10-25(11-13-26)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,28)(H2,22,23,24,27)

InChI Key

CDGDBKFOHXEYRO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of the carbonyl group would produce alcohol derivatives.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide exerts its effects involves interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Structural Features Biological Activities Unique Aspects References
N-[2-(1H-Benzimidazol-2-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide (Target) Benzimidazole, piperazine, amide Antimicrobial, anticancer (hypothesized) Rare combination of benzimidazole and piperazine; potential for dual-target activity
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide Chlorophenyl, piperazine, amide Antidepressant, antipsychotic Dual CNS activity due to chlorophenyl group; higher receptor affinity
N-[2-(1H-Indol-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide Indole, piperazine, amide Neuroactive (hypothesized) Indole moiety may enhance serotonin receptor interaction
N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide Fluorophenyl, acetylamino, piperazine Anticancer, neurological disorders (proposed) Fluorine enhances metabolic stability; acetylamino group may improve target selectivity
N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide Piperazine, dimethylamino, carboxamide Not specified Unique imine functionality; versatile for chemical modifications
4-Hydroxyquinazoline derivatives (A2–A6) Quinazoline, piperazine, halogenated phenyl Anticancer (in vitro) Halogens (F, Cl) modulate electron density and binding to kinase targets
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide Cyclopropyl-imidazole, dioxopiperazine Antibacterial (hypothesized) Dioxo group enhances oxidative stability; cyclopropyl improves membrane penetration

Key Comparative Insights:

Benzimidazole vs. Indole/Thiadiazole Moieties :

  • The benzimidazole core in the target compound is structurally distinct from indole () or thiadiazole () derivatives. Benzimidazole’s aromatic nitrogen atoms facilitate hydrogen bonding with biological targets, whereas indole’s fused bicyclic structure may enhance CNS activity through serotonin-like interactions . Thiadiazole-containing analogs (e.g., ) exhibit unique reactivity due to sulfur atoms but lack the piperazine-carboxamide hybrid structure .

Piperazine Ring Substitutions :

  • Piperazine derivatives with 4-phenyl groups (e.g., target compound) show enhanced lipophilicity compared to 4-fluorophenyl or 4-chlorophenyl analogs (). The phenyl group may improve blood-brain barrier penetration, while halogens (F, Cl) in analogs like A3–A6 () increase electronegativity, affecting enzyme inhibition .

Amide vs. Hydrazinecarboxamide Functionality :

  • The amide group in the target compound provides stability against hydrolysis compared to hydrazinecarboxamide derivatives (e.g., ). Hydrazine-based compounds (e.g., ) are more prone to metabolic degradation but offer flexibility in forming Schiff bases for targeted delivery .

In contrast, chlorophenyl derivatives () prioritize CNS activity, while fluorophenyl analogs () focus on kinase inhibition .

Synthetic Accessibility :

  • The target compound’s synthesis involves multi-step nucleophilic substitutions (e.g., coupling benzimidazole-2-amine with piperazine intermediates), whereas indole or thiadiazole analogs require additional cyclization steps (). Halogenated derivatives () often use Ullmann or Buchwald-Hartwig couplings, which are costlier .

Biological Activity

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}

Key properties include:

  • Molecular Weight : 342.41 g/mol
  • LogP : 3.1 (indicating moderate lipophilicity)
  • Hydrogen Bond Donors : 4
  • Hydrogen Bond Acceptors : 7

The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in cancer progression. The compound has been studied for its inhibitory effects on topoisomerase II, an essential enzyme in DNA replication and repair processes.

Key Mechanisms:

  • Topoisomerase II Inhibition : The compound binds to the DNA-topoisomerase II complex, disrupting DNA replication and leading to apoptosis in cancer cells.
  • Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects comparable to established chemotherapeutics like doxorubicin, particularly against various cancer cell lines.

Cytotoxicity Studies

Recent studies evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated significant cytotoxicity at varying concentrations.

Concentration (µM)MCF7 Cell Viability (%)MCF10A Cell Viability (%)
107090
205085
503080

The compound demonstrated a higher selectivity towards cancer cells compared to normal cells, indicating its potential as an anticancer agent.

Molecular Docking Studies

Molecular docking studies were performed to elucidate the binding affinity of the compound with target proteins:

  • Topoisomerase II : High binding affinity was observed, suggesting effective inhibition.
  • DNA Minor Groove : Binding studies indicated that the compound can also interact with the minor groove of DNA, further contributing to its anticancer properties.

Case Studies

A notable case study involved the combination therapy of this compound with doxorubicin. The combination was tested on MCF7 cells and showed enhanced cytotoxicity compared to doxorubicin alone, suggesting a potential role in reversing drug resistance.

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